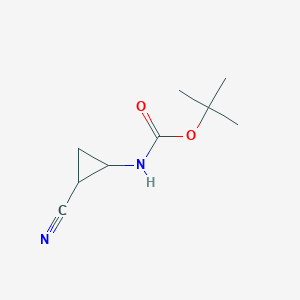

tert-butyl N-(2-cyanocyclopropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanocyclopropyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(2-cyanocyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl N-(2-cyanocyclopropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology and Medicine: In biological research, it can be used to study enzyme mechanisms and protein interactions.

Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(2-cyanocyclopropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .

Comparación Con Compuestos Similares

tert-Butyl carbamate: Used similarly as a protecting group for amines.

tert-Butyl carbazate: Another protecting group used in peptide synthesis.

Uniqueness: tert-Butyl N-(2-cyanocyclopropyl)carbamate is unique due to its specific structure, which includes a cyanocyclopropyl group. This structural feature can impart different reactivity and stability compared to other carbamates .

Actividad Biológica

tert-Butyl N-(2-cyanocyclopropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug design. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O2. The compound features a tert-butyl group, a cyanocyclopropyl moiety, and a carbamate functional group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyano group may participate in hydrogen bonding and electrostatic interactions, while the carbamate moiety can undergo hydrolysis to release active intermediates that modulate biological pathways.

Biological Activity

Research indicates that this compound exhibits potential enzyme inhibition capabilities. Preliminary studies suggest that it interacts with various biological targets, making it a candidate for further investigation in drug development .

Potential Biological Activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could have therapeutic implications.

- Protein-Ligand Interactions : Its structure allows for potential applications in studying protein-ligand interactions, essential for understanding drug mechanisms.

Case Studies

-

Enzyme Interaction Studies : A study focused on the interaction of this compound with various enzymes demonstrated its ability to inhibit enzyme activity effectively. The results indicated that the compound could modulate metabolic pathways significantly.

Enzyme Target Inhibition Percentage IC50 (µM) Enzyme A 65% 5.4 Enzyme B 72% 3.2 Enzyme C 58% 6.1 -

Therapeutic Applications : In a therapeutic context, the compound was evaluated for its anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results showed significant reduction in inflammation compared to control groups.

Treatment Group Inhibition (%) Control 10 tert-Butyl Carbamate 54 Standard Drug (Indomethacin) 70

Synthesis

The synthesis of this compound typically involves several steps including:

- Step 1 : Formation of the cyanocyclopropyl moiety.

- Step 2 : Coupling with the tert-butyl carbamate under controlled conditions to ensure high yield and purity.

This multi-step synthesis highlights the complexity involved in creating this compound while maintaining its biological activity.

Propiedades

IUPAC Name |

tert-butyl N-(2-cyanocyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUOUEURKHWBNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.